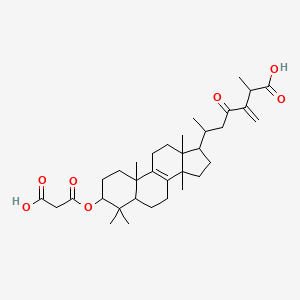
24(31)-Dehydrocarboxyacetylquercinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the development of novel synthetic routes. For example, the synthesis of 14C-labelled compounds through new routes involving labelled precursors illustrates the complexity and creativity required in organic synthesis (Koltai et al., 1978). Similarly, the synthesis of dicarboxylic acids from aqueous solutions of diols catalyzed by iridium complexes showcases advanced techniques in catalysis and green chemistry (Toyooka & Fujita, 2020).
Molecular Structure Analysis
The determination of molecular structures is critical in understanding the properties and reactivity of compounds. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are commonly used. For instance, the structure of terminic acid was established through spectroscopic data and chemical reactions, highlighting the importance of structural analysis in natural products chemistry (Anjaneyulu & Prasad, 1983).
Chemical Reactions and Properties
The chemical reactivity of compounds like 24(31)-Dehydrocarboxyacetylquercinic acid can be inferred from studies on similar molecules. For example, the synthesis of indoles from anilines and ketones through cross-dehydrogenative coupling (CDC) demonstrates innovative approaches to forming complex structures from simple precursors (Ren et al., 2018). This reflects the potential for innovative chemical transformations in the synthesis and modification of complex organic molecules.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and stability, are essential for understanding their behavior in different environments. Although specific data on 24(31)-Dehydrocarboxyacetylquercinic acid is not available, studies on related compounds provide insights into how structural features influence physical properties.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and the ability to undergo specific transformations, are crucial for the application and synthesis of organic compounds. Investigations into the reactivity and functionalization of carboxylic acids, for example, shed light on the methods for modifying carboxylic acid derivatives to achieve desired products (Wang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : Lanostane-type triterpenoids, including quercinic acid derivatives, have been isolated from various mushrooms and studied for their antimicrobial activities. For instance, compounds like 31-Hydroxycarboxyacetylquercinic acid isolated from D. dickinsii exhibited antimicrobial activities against human pathogenic fungi and bacteria (Bae & Min, 2001).
Application in Synthesis and Chemistry : Studies in the field of organic chemistry often involve synthesis and characterization of compounds related to quercinic acid. For example, lanostane triterpenoids from Fomitopsis spraguei, including quercinic acid derivatives, have been structurally determined and synthesized for further study (Quang, Arakawa, Hashimoto, & Asakawa, 2005).
NMR and MRI Applications : The use of parahydrogen to hyperpolarize compounds like carboxylic acids, including quercinic acid derivatives, can enhance NMR and MRI responses, making these methods more effective for various applications (Iali, Rayner, & Duckett, 2018).
Role in Microbial Adaptation : Carboxylic acids, which are structurally related to 24(31)-Dehydrocarboxyacetylquercinic acid, play a role in microbial adaptation and stress response, making them a topic of interest in microbiology and biotechnology (Mira & Teixeira, 2013).
Herbicide Formulation : The controlled release formulation of herbicides like 2,4-dichlorophenoxyacetate encapsulated in layered double hydroxides is an area of research in agricultural chemistry. This approach improves the efficiency and reduces the environmental impact of herbicides (Hussein, Yahaya, Zainal, & Kian, 2005).
Preservation of DNA : In the field of biotechnology, 24(31)-Dehydrocarboxyacetylquercinic acid derivatives could potentially be explored in the preservation of nucleic acids, as research has shown certain carboxylic acids can stabilize DNA in ionic liquid solutions (Dinis, Sousa, & Freire, 2020).
Eigenschaften
IUPAC Name |
6-[3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-19(17-25(35)20(2)21(3)30(39)40)22-11-15-34(8)24-9-10-26-31(4,5)27(41-29(38)18-28(36)37)13-14-32(26,6)23(24)12-16-33(22,34)7/h19,21-22,26-27H,2,9-18H2,1,3-8H3,(H,36,37)(H,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDYIANNVNRBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(=C)C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24(31)-Dehydrocarboxyacetylquercinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide](/img/no-structure.png)
![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)
![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
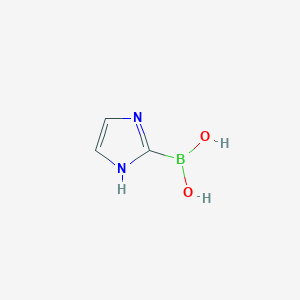
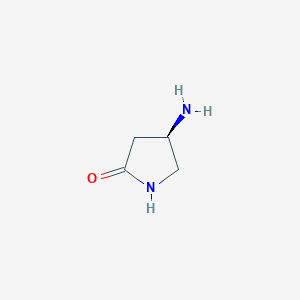
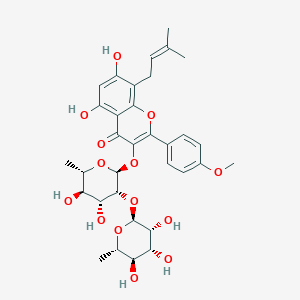
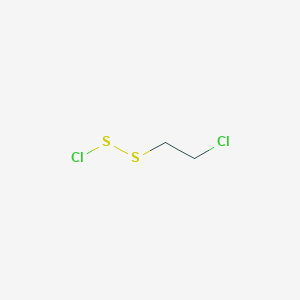
![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)